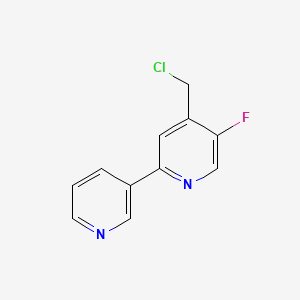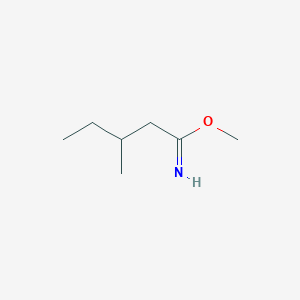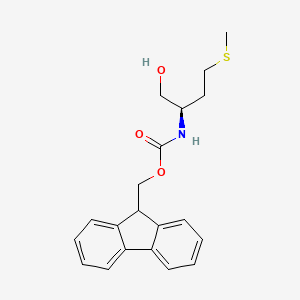![molecular formula C57H34N4O8 B15251343 Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- CAS No. 70210-16-1](/img/structure/B15251343.png)
Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-: is a complex organic compound characterized by its unique structure, which includes multiple anthracene and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under an atmosphere of nitrogen, with the 2-methylbenzoyl chloride being added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moieties to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted anthracene and benzamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used in the study of C-H bond functionalization, where it serves as a bidentate directing group . This property makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: Research into the biological activities of this compound is ongoing
Industry: In the industrial sector, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- exerts its effects involves its role as a bidentate directing group . This allows it to coordinate with metal catalysts, bringing them in proximity to specific C-H bonds for functionalization. The thermodynamic stability of the resulting cyclometallated complexes determines the site of C-H bond activation and cleavage .
Comparison with Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)
- Benzamide, N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)
Uniqueness: What sets Benzamide, N,N’-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis- apart is its dual anthracene and benzamide structure, which provides unique bidentate chelation properties. This makes it particularly effective in metal-catalyzed C-H bond functionalization reactions, offering advantages in terms of regioselectivity and reaction efficiency .
Properties
CAS No. |
70210-16-1 |
|---|---|
Molecular Formula |
C57H34N4O8 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-1-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C57H34N4O8/c1-29-28-42(58-38-24-26-40(60-56(68)30-14-4-2-5-15-30)45-43(38)50(62)32-18-8-10-20-34(32)52(45)64)47-48(55(67)37-23-13-12-22-36(37)54(47)66)49(29)59-39-25-27-41(61-57(69)31-16-6-3-7-17-31)46-44(39)51(63)33-19-9-11-21-35(33)53(46)65/h2-28,58-59H,1H3,(H,60,68)(H,61,69) |
InChI Key |
WXSGENSDDSFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


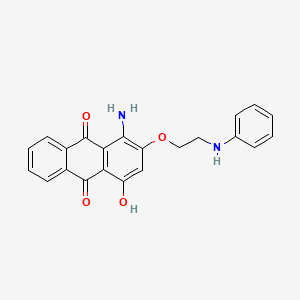
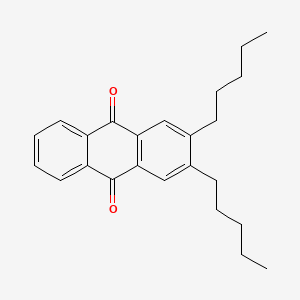
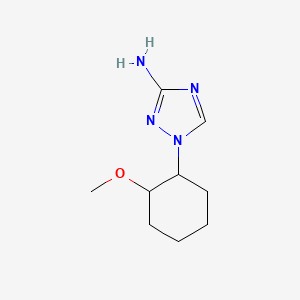
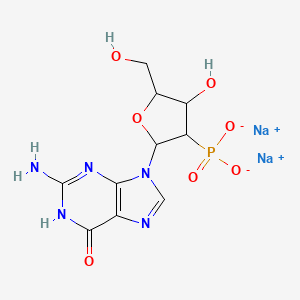
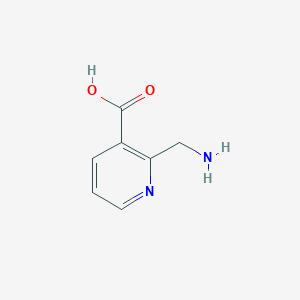
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

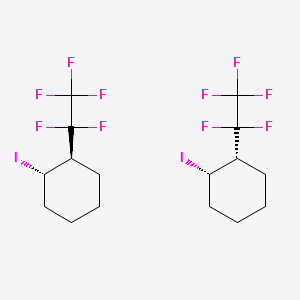
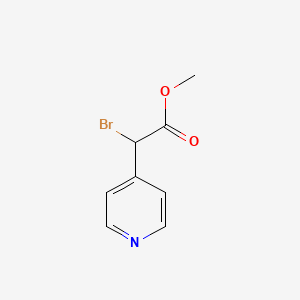
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
